molecular formula C30H34N8O5 B14009793 Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate CAS No. 70280-72-7

Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate

Cat. No.: B14009793
CAS No.: 70280-72-7
M. Wt: 586.6 g/mol
InChI Key: WGXAKBWZVYXXOV-UHFFFAOYSA-N
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Description

Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a pteridine ring system, benzyl group, and diethyl ester functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the pteridine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pteridine ring.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pteridine derivative.

    Coupling with diethyl pentanedioate: The final step involves the coupling of the benzylated pteridine with diethyl pentanedioate under esterification conditions, typically using a dehydrating agent like dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pteridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidized derivatives: Compounds with additional oxygen functionalities.

    Reduced derivatives: Compounds with reduced functionalities.

    Substituted derivatives: Compounds with various substituents on the benzyl group or pteridine ring.

Scientific Research Applications

Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes involved in cellular processes, leading to its biological effects. The pteridine ring system plays a crucial role in binding to the active sites of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[[4-[2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate
  • Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate

Uniqueness

This compound is unique due to its specific structural features, such as the combination of the pteridine ring and benzyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

70280-72-7

Molecular Formula

C30H34N8O5

Molecular Weight

586.6 g/mol

IUPAC Name

diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C30H34N8O5/c1-3-42-24(39)15-14-23(29(41)43-4-2)35-28(40)20-10-12-22(13-11-20)38(17-19-8-6-5-7-9-19)18-21-16-33-27-25(34-21)26(31)36-30(32)37-27/h5-13,16,23H,3-4,14-15,17-18H2,1-2H3,(H,35,40)(H4,31,32,33,36,37)

InChI Key

WGXAKBWZVYXXOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CN=C4C(=N3)C(=NC(=N4)N)N

Origin of Product

United States

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